Hydroxylapatit

Übersicht

Beschreibung

Er ist ein Hauptbestandteil und essentieller Bestandteil von normalen Knochen und Zähnen und macht bis zu 70 % des menschlichen Knochens nach Gewicht aus . Hydroxylapatit findet sich auch in Phosphatgestein und wird aufgrund seiner Biokompatibilität und Bioaktivität in verschiedenen Anwendungen eingesetzt.

Wissenschaftliche Forschungsanwendungen

Hydroxylapatit hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Knochenregeneration: Es bietet ein Gerüst für neues Knochenwachstum, indem es die Adhäsion und Proliferation von Osteoblasten fördert.

Ionenfreisetzung: This compound setzt Calcium- und Phosphationen frei, die für die Knochenmineralisierung und -reparatur essentiell sind.

Oberflächenwechselwirkungen: Die Oberfläche von this compound kann mit Proteinen und anderen Biomolekülen interagieren, wodurch seine Biokompatibilität und Bioaktivität verbessert werden.

Wirkmechanismus

Target of Action

Hydroxyapatite (HAp) is a member of the calcium apatite family and is known for its resemblance to the natural bone in both structure and chemical composition . Its primary targets are the bone tissues and teeth, where it plays a crucial role in bone tissue regeneration (osteogenesis) and as a drug carrier in drug and gene delivery systems .

Mode of Action

The mode of action of HAp is multifaceted. In the context of bone health, HAp attaches to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption . When osteoclasts begin to resorb bone that is impregnated with HAp, the HAp released during resorption impairs the ability of the osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This interaction reduces osteoclast activity and promotes osteoblast activity, contributing to bone tissue regeneration .

Biochemical Pathways

HAp influences several biochemical pathways. It serves as a source of calcium and phosphate ions under acidic conditions and forms an interface between HAp particles and the enamel . This interaction triggers a series of solution-mediated rate processes that enable ions to move away from the dissolving amorphous calcium phosphate (ACP) before the onset of HAp nucleation . This process is crucial for the conversion of ACP to HAp .

Pharmacokinetics

The pharmacokinetics of HAp, particularly in the context of drug delivery, is an area of active research. HAp nanoparticles have been used as drug carriers, with their size, shape, and ionic substitution tailored through different synthesis techniques . These properties can influence the drug loading, release, and bioavailability of the encapsulated drugs .

Result of Action

The result of HAp’s action is primarily observed at the cellular level. In bone tissue, HAp contributes to the regeneration process by inhibiting osteoclast activity and promoting osteoblast activity . In drug delivery systems, HAp nanoparticles can enhance the cellular uptake of drugs, leading to increased in-vitro cytotoxicity in targeted cells .

Action Environment

The action of HAp is influenced by various environmental factors. For instance, the mineralization process of HAp in natural bone tissue unfolds in a low-temperature and body fluid environment . This environment results in the formation of calcium-deficient hydroxyapatite (CDHA) due to calcium vacancy defects . The pH of the environment also influences the Ca/P ratio of CDHA . These factors highlight the importance of the physiological environment in determining the action, efficacy, and stability of HAp.

Biochemische Analyse

Biochemical Properties

Hydroxyapatite plays a crucial role in biochemical reactions, particularly in the context of bone metabolism. It interacts with various biomolecules, including enzymes and proteins, to facilitate bone growth and remodeling . For instance, hydroxyapatite can attach proteins and generate regulated apatite structures to promote the basic structure of bone and other tissues .

Cellular Effects

Hydroxyapatite has profound effects on various types of cells and cellular processes. It influences cell function by promoting cell adhesion and proliferation . In addition, hydroxyapatite can affect cell signaling pathways, gene expression, and cellular metabolism, thereby enhancing the osteogenic differentiation capacity of bone marrow stem cells .

Molecular Mechanism

The molecular mechanism of hydroxyapatite’s action involves its interactions with biomolecules at the molecular level. For instance, it can bind to proteins, inhibit or activate enzymes, and induce changes in gene expression . Furthermore, hydroxyapatite can be internalized by cells via endocytosis, where it dissolves and releases calcium ions for the formation of mineralized nodules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, hydroxyapatite exhibits stability and does not degrade significantly . Long-term effects on cellular function have been observed in in vitro or in vivo studies, with hydroxyapatite promoting significant bone formation .

Dosage Effects in Animal Models

The effects of hydroxyapatite vary with different dosages in animal models. For instance, ossein-hydroxyapatite has been used in studies for up to four years without safety issues, while microcrystalline hydroxyapatite has been used for up to one year .

Metabolic Pathways

Hydroxyapatite is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, hydroxyapatite can trigger a metabolic shift from glycolysis to oxidative phosphorylation .

Transport and Distribution

Hydroxyapatite is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

Hydroxyapatite can be localized within specific subcellular compartments. For instance, it has been found that nano-scale hydroxyapatite can be internalized by osteoblasts and incorporated into the lysosomes . This subcellular localization can affect the activity or function of hydroxyapatite, influencing processes such as mineralization .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hydroxylapatit kann durch verschiedene Verfahren synthetisiert werden:

Nasschemische Fällung: Dies beinhaltet die Reaktion von Calciumnitrat mit Ammoniumphosphat in einer wässrigen Lösung, gefolgt von der Zugabe von Ammoniakwasser, um einen basischen pH-Wert zu halten.

Biomimetische Abscheidung: Diese Methode ahmt die natürlichen Knochenbildungsprozesse nach und verwendet simulierte Körperflüssigkeit, um this compound auf Substrate abzuscheiden.

Elektrochemische Abscheidung: Diese Technik beinhaltet die elektrochemische Abscheidung von this compound auf leitfähige Substrate aus einer Lösung, die Calcium- und Phosphationen enthält.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound oft hergestellt durch:

Hochtemperatur-Festkörperreaktionen: Dies beinhaltet das Erhitzen einer Mischung aus Calciumphosphat und Calciumhydroxid bei hohen Temperaturen, um this compound zu bilden.

Hydrothermale Synthese: Diese Methode verwendet Hochdruck- und Hochtemperaturbedingungen, um this compound aus wässrigen Lösungen zu kristallisieren, die Calcium- und Phosphationen enthalten.

Analyse Chemischer Reaktionen

Hydroxylapatit unterliegt verschiedenen chemischen Reaktionen, darunter:

Säure-Base-Reaktionen: this compound reagiert mit Säuren unter Bildung löslicher Calcium- und Phosphatsalse.

Thermische Zersetzung: Beim Erhitzen auf hohe Temperaturen zersetzt sich this compound unter Bildung von Calciumoxid und Phosphorpentoxid.

Ionenaustauschreaktionen: This compound kann seine Calciumionen mit anderen Kationen in Lösung austauschen, wie z. B. Natrium oder Kalium.

Vergleich Mit ähnlichen Verbindungen

Hydroxylapatit wird oft mit anderen Calciumphosphatverbindungen verglichen, wie z. B.:

Tricalciumphosphat (Ca₃(PO₄)₂): Im Gegensatz zu this compound ist Tricalciumphosphat in Wasser löslicher und wird in resorbierbaren Knochentransplantaten verwendet.

Fluorapatit (Ca₅(PO₄)₃F): Fluorapatit enthält Fluoridionen anstelle von Hydroxidionen, was ihn widerstandsfähiger gegen saure Auflösung macht und häufig in zahnärztlichen Anwendungen eingesetzt wird.

Carbonatapatit (Ca₁₀(PO₄)₆CO₃): Diese Verbindung enthält Carbonationen und ähnelt dem natürlichen Knochenmineral in Bezug auf Zusammensetzung und Struktur.

Die einzigartige Kombination aus Biokompatibilität, Bioaktivität und Stabilität von this compound macht es zu einem wertvollen Material in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Eigenschaften

CAS-Nummer |

1306-06-5 |

|---|---|

Molekularformel |

CaHO5P-4 |

Molekulargewicht |

152.06 g/mol |

IUPAC-Name |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI-Schlüssel |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Kanonische SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

Dichte |

Density: 3.1 to 3.2 /Apatite/ |

Key on ui other cas no. |

12167-74-7 1306-06-5 |

Physikalische Beschreibung |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

Verwandte CAS-Nummern |

10103-46-5 (Parent) |

Löslichkeit |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

Synonyme |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Hydroxyapatite (HA) closely mimics the mineral component of natural bone. This similarity allows it to integrate with bone tissue, creating a strong bond. This bond facilitates the attachment, proliferation, and differentiation of osteoblasts, the cells responsible for bone formation, leading to new bone growth.

ANone: [, ] Yes, particle size plays a crucial role. Studies have shown that nano-sized Hydroxyapatite particles (nHA) are more effective in promoting bone regeneration compared to larger particles. This is likely due to their larger surface area, which allows for increased interaction with surrounding cells and body fluids.

ANone: [, ] Yes, the biocompatibility and osteoconductive properties of HA make it a promising candidate for drug delivery systems targeting bone tissue. Research has focused on loading HA with various drugs, including antibiotics and anti-cancer agents, for controlled release directly at the site of bone defects or diseases.

ANone: The molecular formula for Hydroxyapatite is Ca10(PO4)6(OH)2. It has a molecular weight of 502.31 g/mol.

ANone: [, , , ] Several techniques are employed to characterize HA, including:

ANone: [, , ] Yes, HA is highly biocompatible, meaning it does not elicit a toxic or immunogenic response when implanted in the body. This property, coupled with its similarity to natural bone mineral, makes HA a suitable material for various medical applications, including bone grafts, coatings for implants, and drug delivery systems.

ANone: [, ] Studies utilizing Simulated Body Fluid (SBF), which mimics the ion concentration of human blood plasma, have shown that HA exhibits excellent bioactivity. When immersed in SBF, HA promotes the formation of a bone-like apatite layer on its surface, further confirming its biocompatibility and potential for bone tissue engineering applications.

ANone: [] Yes, while primarily known for its bioactivity, HA can also function as a catalyst in certain chemical reactions. For instance, it has been explored as a catalyst support for the oxidation of cyclohexanol to adipic acid, a key precursor for nylon production.

ANone: [] Several factors can impact HA's catalytic performance, including:

ANone: [] Computational techniques play a vital role in understanding and predicting the properties and behavior of HA. For instance, molecular dynamics simulations can be used to investigate the interaction of HA with water molecules or proteins at the atomic level, providing insights into its bioactivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

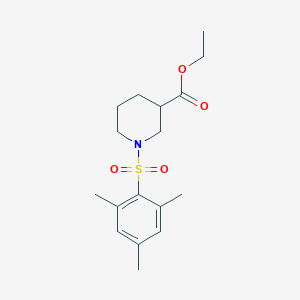

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

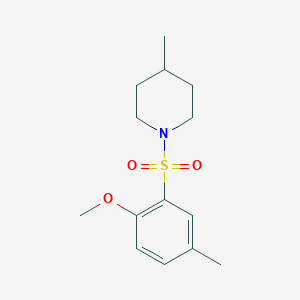

![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)

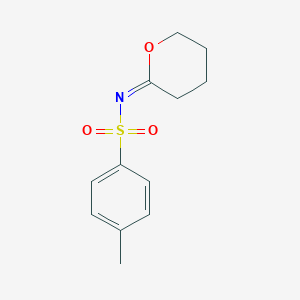

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)

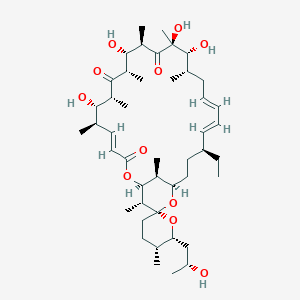

![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)